molecular formula C13H18N2O2 B5402480 3-Adamantan-1-yl-imidazolidine-2,4-dione

3-Adamantan-1-yl-imidazolidine-2,4-dione

Cat. No.: B5402480
M. Wt: 234.29 g/mol
InChI Key: UFHNZPDKGVPJDQ-UHFFFAOYSA-N
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Description

3-Adamantan-1-yl-imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione typically involves the cyclization of adamantyl-containing ureas with oxalyl chloride under mild conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified by recrystallization from ethanol . Another method involves the reaction of adamantane with hydantoin in fuming nitric acid, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Adamantan-1-yl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can introduce various functional groups into the adamantane moiety .

Mechanism of Action

The mechanism of action of 3-Adamantan-1-yl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as ion channels and enzymes. The adamantane moiety enhances the compound’s ability to bind to these targets, leading to its biological effects. For example, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, inhibiting their activity and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Adamantan-1-yl-imidazolidine-2,4-dione is unique due to its specific combination of the adamantane moiety and the imidazolidine-2,4-dione core. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .

Properties

IUPAC Name

3-(1-adamantyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHNZPDKGVPJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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